2-Allyl-6-chlorophenol

Übersicht

Beschreibung

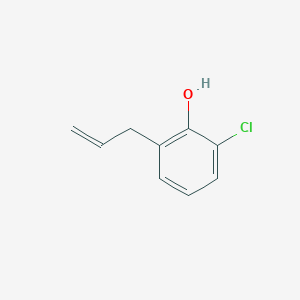

2-Allyl-6-chlorophenol is an organic compound with the molecular formula C9H9ClO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted by an allyl group and a chlorine atom, respectively.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Allyl-6-chlorophenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2,6-dichlorophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or dimethylformamide .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Allyl-6-chlorophenol undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The chlorine atom can be reduced to form 2-allylphenol.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophiles such as bromine or nitric acid under controlled conditions

Major Products:

Oxidation: 2-Allyl-6-chlorobenzaldehyde or 2-Allyl-6-chlorobenzoic acid.

Reduction: 2-Allylphenol.

Substitution: Various substituted phenols depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

2-Allyl-6-chlorophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial properties against various bacterial strains.

Medicine: Potential use in the development of new pharmaceuticals due to its bioactive properties.

Industry: Employed in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals .

Wirkmechanismus

The mechanism by which 2-Allyl-6-chlorophenol exerts its effects involves interactions with cellular components. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It may also inhibit specific enzymes involved in bacterial metabolism, thereby exerting its antimicrobial effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the phenolic hydroxyl group plays a crucial role in its bioactivity .

Vergleich Mit ähnlichen Verbindungen

2-Allylphenol: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

2-Chlorophenol: Lacks the allyl group, leading to variations in its physical and chemical properties.

6-Chlorophenol: Similar structure but without the allyl group, affecting its reactivity and applications.

Uniqueness: 2-Allyl-6-chlorophenol is unique due to the presence of both the allyl group and the chlorine atom, which confer distinct chemical and biological properties.

Biologische Aktivität

2-Allyl-6-chlorophenol (C9H9ClO) is an organic compound characterized by its phenolic structure with an allyl group and a chlorine substituent. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for potential applications in pharmaceuticals and environmental science.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H9ClO

- Molecular Weight : 168.62 g/mol

- CAS Number : 138467

The presence of the chlorine atom and the allyl group significantly influences its reactivity and biological interactions.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Properties

Research indicates that this compound has potential anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases, which are critical for the apoptotic process.

Case Study: Apoptosis Induction in Cancer Cells

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Increased Caspase Activity : A significant increase in caspase-3/7 activity was observed, indicating the induction of apoptosis.

- Cell Cycle Arrest : The compound caused G2/M phase arrest, leading to reduced cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with cellular targets, including enzymes involved in cell signaling pathways. Molecular docking studies suggest that it may inhibit specific kinases associated with cell growth and survival.

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological aspects of this compound. The compound has demonstrated some level of cytotoxicity at higher concentrations, necessitating careful evaluation for therapeutic use.

Safety Data

The safety profile includes:

- Skin Irritation : Can cause irritation upon contact.

- Toxicity Levels : Acute toxicity studies indicate potential harmful effects if ingested or inhaled.

Table 2: Toxicity Overview

| Exposure Route | Effect |

|---|---|

| Dermal | Irritation |

| Inhalation | Respiratory irritation |

| Oral | Toxic if swallowed |

Eigenschaften

IUPAC Name |

2-chloro-6-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,11H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEBXJHGPMUFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201662 | |

| Record name | Phenol, 2-allyl-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5348-07-2 | |

| Record name | 2-Allyl-6-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005348072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allyl-6-chlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-allyl-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Allyl-6-chlorophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS4ZR3J2MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.